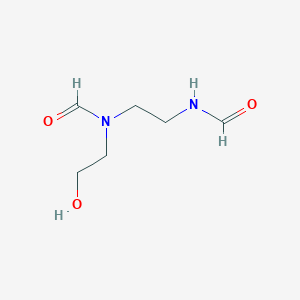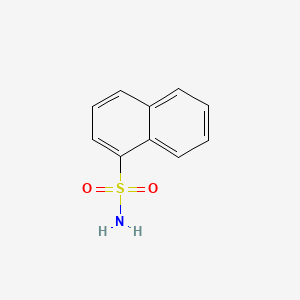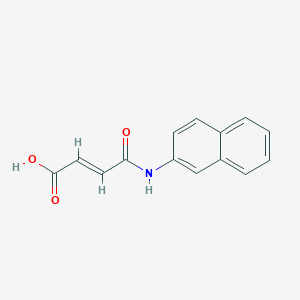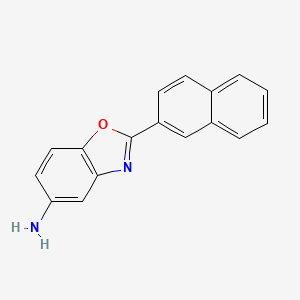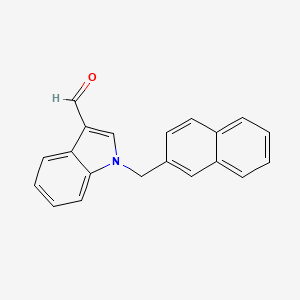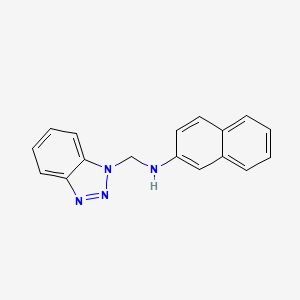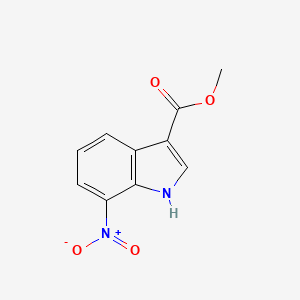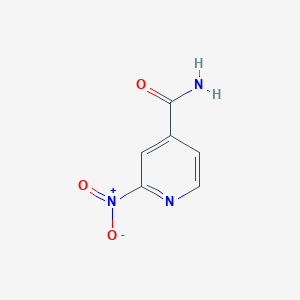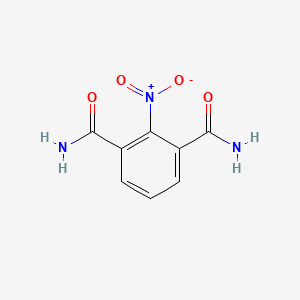
3-Oxo-1-phenylcyclobutane-1-carboxylic acid
Overview
Description
3-Oxo-1-phenylcyclobutane-1-carboxylic acid (OPC) is a cyclic amino acid derivative that has gained significant attention in scientific research due to its potential applications in the development of new drugs, particularly in the treatment of cancer and other diseases. The compound is a versatile building block that can be used to synthesize a wide range of biologically active molecules, making it an important tool in drug discovery.
Mechanism of Action
The mechanism of action of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid and its derivatives is not well understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Several studies have shown that 3-Oxo-1-phenylcyclobutane-1-carboxylic acid derivatives can induce apoptosis (programmed cell death) in cancer cells, suggesting that they may have potential as anticancer agents.
Biochemical and Physiological Effects
3-Oxo-1-phenylcyclobutane-1-carboxylic acid and its derivatives have been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. They have also been shown to modulate the immune system and to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid as a building block for drug discovery is its versatility, which allows for the synthesis of a wide range of biologically active molecules. However, the synthesis of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid and its derivatives can be challenging, and the compounds can be difficult to purify and characterize. In addition, the biological activity of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid derivatives can be highly dependent on the specific chemical structure of the molecule, making it difficult to predict their activity based on structure alone.
Future Directions
For research in this area include the development of new synthetic methods for 3-Oxo-1-phenylcyclobutane-1-carboxylic acid derivatives, the identification of new biological targets for these compounds, and the optimization of their pharmacological properties for use in clinical applications. Additionally, the use of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid and its derivatives as tools for chemical biology and as probes for studying biological processes is an area of active research.
Scientific Research Applications
3-Oxo-1-phenylcyclobutane-1-carboxylic acid has been extensively studied in the context of drug discovery, with a particular focus on its potential as a building block for the synthesis of new anticancer agents. Researchers have identified several promising compounds that can be derived from 3-Oxo-1-phenylcyclobutane-1-carboxylic acid, including cyclobutane-containing peptides and small molecules that exhibit potent anticancer activity in vitro and in vivo.
properties
IUPAC Name |
3-oxo-1-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTBZTPIJYOBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-1-phenylcyclobutane-1-carboxylic acid | |
CAS RN |
766513-36-4 | |
| Record name | 3-oxo-1-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

